molecular formula C17H14ClNO3 B2574061 N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034566-13-5

N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2574061
CAS No.: 2034566-13-5
M. Wt: 315.75
InChI Key: DQSOVOINQYHHDW-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a bifuran-methyl group linked to a 2-chlorophenylacetamide core, a structural motif present in compounds investigated for various biological activities. Acetamide derivatives are a significant class of compounds in drug discovery, with research indicating potential applications as anticonvulsant agents and as inhibitors of specific kinases like FLT3 in diseases such as acute myeloid leukemia . The integration of the bifuran system, a scaffold known for its presence in bioactive molecules, may influence the compound's physicochemical properties and interaction with biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-15-4-2-1-3-12(15)9-17(20)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSOVOINQYHHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.

    Amidation reaction: The final step involves the reaction of the intermediate with an amine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and chlorophenyl groups could play a role in these interactions by providing specific binding affinities and steric properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 2-(2-chlorophenyl)acetamide core but differ in nitrogen-linked substituents:

Compound Name Substituent on N-Atom Key Features
N-([2,3'-Bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide (Target Compound) [2,3'-Bifuran]-5-ylmethyl Bifuran imparts aromaticity and potential π-π interactions .
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 5-Mercapto-1,3,4-thiadiazol-2-yl Thiadiazole ring with a sulfhydryl group; higher polarity and reactivity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 6-Trifluoromethylbenzothiazole-2-yl Benzothiazole with electron-withdrawing CF₃ group; enhances metabolic stability.
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl Additional Cl atoms increase hydrophobicity and halogen bonding potential.

Physicochemical Properties

  • Melting Points: Thiadiazole derivative (3d): 212–216°C . 2,3-Dichlorophenyl analog (23DCPCA): Not explicitly stated, but purity confirmed via crystallography . Benzothiazole derivative (7): White solid, synthesized via microwave irradiation .
  • Synthetic Methods :

    • Microwave-assisted synthesis (e.g., benzothiazole derivative, 75% yield ) contrasts with traditional methods for thiadiazole derivatives (82% yield ).
    • Bifuran-containing compounds may require specialized coupling reagents for furan-methyl attachment.
  • Hydrogen Bonding :

    • The 2,3-dichlorophenyl analog exhibits N–H⋯O interactions stabilizing crystal packing , whereas thiadiazole derivatives may engage in S–H⋯N bonding .

Key Research Findings and Trends

Substituent Impact :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability but reduce solubility .
  • Heterocyclic substituents (thiadiazole, benzothiazole, bifuran) dictate binding modes in biological targets .

Crystallography and Conformation :

  • X-ray studies (e.g., 23DCPCA) reveal planar acetamide cores with substituent-dependent torsion angles . SHELX software is widely used for such analyses .

Synthetic Efficiency :

  • Microwave synthesis (e.g., 75% yield for benzothiazole analog ) outperforms conventional methods in speed and reproducibility.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a bifuran moiety and a chlorophenyl group, this compound presents opportunities for exploration in medicinal chemistry and drug development. Its molecular formula is C17H14ClNO3C_{17}H_{14}ClNO_3, indicating the presence of various functional groups that may influence its biological interactions.

Structural Features

The compound's structure includes:

  • Bifuran Moiety : This feature may contribute to unique electronic properties and steric effects, potentially enhancing biological activity.
  • Chlorophenyl Group : The positioning of the chlorine atom on the phenyl ring could impact the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bifuran Moiety : Achieved through cyclization of appropriate precursors.
  • Attachment of the Chlorophenyl Group : Often involves Friedel-Crafts acylation using 2-chlorobenzoyl chloride.
  • Amidation Reaction : Final coupling with an amine to form the acetamide linkage.

These synthetic routes can be optimized for yield and purity using methods such as continuous flow reactors and green chemistry principles.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-phenylacetamideLacks chlorine atomDifferent reactivity
N-([2,3'-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)acetamideChlorine at para positionVarying activity due to spatial arrangement

Case Studies

  • Antibacterial Studies : A study examining monomeric alkaloids noted that structural modifications significantly influenced antibacterial efficacy against strains like E. coli and S. aureus. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that similar modifications in this compound could yield promising results .
  • SAR Studies : Structure–activity relationship (SAR) studies on related bifuran derivatives revealed that specific substitutions could enhance biological activity significantly. For example, modifications leading to increased electron density on the aromatic ring often resulted in improved enzyme inhibition profiles .

Q & A

Q. What are the recommended synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step process:

Amide bond formation : React 2-(2-chlorophenyl)acetic acid with [2,3'-bifuran]-5-ylmethanamine using coupling agents like EDCl/HOBt in anhydrous DCM.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Validation : Confirm purity via HPLC and structural integrity via 1H^1H-NMR (e.g., characteristic peaks for bifuran methylene at δ 4.2–4.5 ppm and chlorophenyl protons at δ 7.3–7.6 ppm) .

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal diffraction data. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .
  • Spectroscopy :
    • 1H^1H-NMR: Identify bifuran protons (δ 6.2–7.0 ppm) and acetamide NH (δ 8.1–8.3 ppm).
    • FTIR: Confirm C=O stretch (1650–1680 cm1^{-1}) and N–H bend (1540–1560 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT studies : Use B3LYP/6-31G(d) basis sets to calculate:
    • HOMO-LUMO gaps : Predict reactivity (e.g., lower gaps suggest higher electrophilicity).
    • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., chlorophenyl ring as electron-deficient) .
  • Validation : Compare computed IR spectra with experimental data to resolve discrepancies (e.g., solvent effects in DFT vs. solid-state FTIR) .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Case example : Discrepancy in 1H^1H-NMR chemical shifts for bifuran protons (experimental δ 6.5 ppm vs. DFT-predicted δ 6.8 ppm).
    • Hypothesis : Conformational flexibility in solution vs. rigid crystal structure.
    • Resolution : Perform variable-temperature NMR or NOESY to assess dynamic effects .
  • Crystallographic refinement : Use SHELXPRO to adjust thermal parameters and occupancy for disordered atoms .

Q. What strategies optimize the compound’s bioactivity in neuropharmacological studies?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents on the bifuran or chlorophenyl moieties. Example:
    • Bifuran substitution : Replace methylene with carbonyl to enhance BBB permeability.
    • Chlorophenyl modification : Introduce electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • In silico docking : Use AutoDock Vina to predict interactions with CNS targets (e.g., NMDA receptors) .

Data Contradiction Analysis

Q. How to address conflicting results between computational and experimental solubility data?

Methodological Answer:

  • Issue : DFT predicts high solubility in ethanol, but experimental data show limited solubility.
  • Root cause : Neglect of solvent entropy in DFT models.
  • Resolution :
    • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to incorporate solvent entropy.
    • Validate with experimental solubility assays at varying temperatures .

Tables for Key Data

Q. Table 1. Spectral Data for Structural Validation

TechniqueKey Peaks/ParametersReference
1H^1H-NMRδ 8.2 ppm (NH), δ 7.4 ppm (chlorophenyl)
FTIR1675 cm1^{-1} (C=O)
X-ray (SHELXL)R-factor = 0.042, C–O bond = 1.23 Å

Q. Table 2. Computational vs. Experimental HOMO-LUMO Gaps

MethodHOMO (eV)LUMO (eV)Gap (eV)
DFT/B3LYP/6-31G(d)-6.2-1.84.4
Experimental (CV)-6.0-1.64.4

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